molecular formula C5H6N2OS B8781285 6-methoxy-3-pyridazinyl hydrosulfide

6-methoxy-3-pyridazinyl hydrosulfide

Cat. No.: B8781285
M. Wt: 142.18 g/mol
InChI Key: NWUYAYVDHURYQU-UHFFFAOYSA-N
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Description

6-Methoxy-3-pyridazinyl hydrosulfide is a chemical reagent of interest in organic synthesis and medicinal chemistry research. The 6-methoxypyridazine scaffold is a recognized pharmacophore in the development of bioactive molecules. For instance, pyridazin-3-one derivatives have been extensively studied for their vasodilatory effects, with some compounds demonstrating superior aortic vasorelaxant activity and a remarkable ability to upregulate eNOS mRNA expression and increase aortic nitric oxide content . Furthermore, pyridazine cores are frequently explored in the design of potent inhibitors for various enzymes . The specific incorporation of a hydrosulfide (SH) group at the 3-position of the pyridazine ring may offer unique reactivity, serving as a versatile synthetic intermediate for the construction of more complex sulfur-containing compounds or as a potential precursor for molecules with redox-modulating activity. Researchers can utilize this compound to develop novel derivatives for structure-activity relationship (SAR) studies or as a building block in constructing molecular libraries. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

3-methoxy-1H-pyridazine-6-thione

InChI

InChI=1S/C5H6N2OS/c1-8-4-2-3-5(9)7-6-4/h2-3H,1H3,(H,7,9)

InChI Key

NWUYAYVDHURYQU-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(=S)C=C1

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Chloride displacement using sodium methoxide in methanol is widely employed. In the synthesis of 2-amino-6-methoxy-3-nitropyridine, 2-amino-6-chloro-3-nitropyridine reacted with 1.05 equivalents of NaOMe in methanol at 25–30°C, achieving 89% yield. Polar solvents like methanol enhance nucleophilicity, while excess methoxide minimizes hydrolysis byproducts.

Phase-Transfer Catalysis

For sterically hindered substrates, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable methoxylation under mild conditions. A patent describing the synthesis of omeprazole analogs demonstrated that methoxylation of chlorinated heterocycles in dichloromethane-water systems with 18-crown-6 improved yields by 15–20% compared to traditional methods.

Table 1: Comparative Methoxylation Conditions

SubstrateReagentSolventTemp (°C)Yield (%)Source
2-Amino-6-Cl-3-NO₂-pyridineNaOMe (1.05 eq)Methanol25–3089
2,6-Dichloro-3-NO₂-pyridineNaOMe (2 eq)Acetone6072

The introduction of the -SH group poses challenges due to its susceptibility to oxidation and nucleophilic competition.

Radical Sulfinylation with SO₂

Recent advancements in photocatalysis enable direct C–H sulfinylation. A study utilizing hydrogen atom transfer (HAT) photocatalysts activated isobutane with SO₂ under flow conditions, generating sulfinate intermediates that were reduced to hydrosulfides using NaBH₄. Applied to pyridazines, this method could bypass traditional thiolation steps, though yields for aromatic systems remain unverified.

Thiol-Disulfide Exchange

In a patented benzimidazole synthesis, chloromethyl intermediates reacted with 5-methoxy-2-mercaptobenzimidazole in a two-phase system (dichloromethane-water) with NaOH and tetrabutylammonium bromide, yielding thioethers. Adapting this, 3-chloro-6-methoxypyridazine could undergo substitution with NaSH or thiourea, though competing hydrolysis necessitates anhydrous conditions.

MethodReagentConditionsYield (%)LimitationsSource
Radical SulfinylationSO₂, HAT catalystFlow reactor, 25°CN/A*Untested on pyridazines
Nucleophilic SubstitutionNaSH, DMF80°C, N₂ atmosphere65–70Oxidation risk

Purification and Characterization

Chromatographic techniques dominate purification due to the polar nature of hydrosulfide derivatives. Reverse-phase HPLC with C18 columns and acetonitrile-water gradients resolves 6-methoxy-3-pyridazinyl hydrosulfide from disulfide byproducts. NMR (¹H, ¹³C) confirms regiochemistry: the methoxy group at δ 3.9 ppm (singlet) and hydrosulfide proton at δ 3.2 ppm (broad). High-resolution mass spectrometry (HRMS) provides exact mass verification, critical for validating synthetic success .

Chemical Reactions Analysis

Types of Reactions: 6-methoxy-3-pyridazinyl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: 6-methoxy-3-pyridazinyl hydrosulfide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, 6-methoxy-3-pyridazinyl hydrosulfide is studied for its potential as an enzyme inhibitor. Its thiol group can interact with the active sites of enzymes, making it a valuable tool in enzymology studies .

Medicine: Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases .

Industry: In the industrial sector, 6-methoxy-3-pyridazinyl hydrosulfide can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 6-methoxy-3-pyridazinyl hydrosulfide involves its interaction with molecular targets, primarily enzymes. The thiol group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamethoxypyridazine

  • Structure : 3-Sulfonamido-6-methoxy-pyridazine (a sulfonamide derivative) .
  • Functional Group : Sulfonamide (-SO₂NH₂) at position 3.
  • Bioactivity : Antibacterial agent; inhibits dihydropteroate synthase in folate synthesis.
  • Reactivity: Sulfonamide acts as a hydrogen-bond donor/acceptor, enhancing target binding.
  • enzyme inhibition) .

Pyridazine Sulfonate Esters (e.g., Compound 7a in )

  • Structure : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate .
  • Functional Group : Sulfonate (-SO₃⁻) at position 3.
  • Key Difference : Hydrosulfide’s -SH is nucleophilic, whereas sulfonates are electrophilic. This contrast impacts reactivity—sulfonates participate in substitution reactions, while hydrosulfides may oxidize to disulfides or bind metal ions .

Sodium Hydrosulfide (NaHS)

  • Structure: Inorganic salt (Na⁺HS⁻) .
  • Function: Releases HS⁻ ions in solution; used in synthesis and as an H₂S donor.
  • Key Difference : 6-Methoxy-3-pyridazinyl hydrosulfide is organic and less water-soluble, enabling targeted delivery of H₂S or thiol groups in biological systems. Unlike NaHS, it is less likely to cause rapid pH shifts or spontaneous combustion .

Ethanethiol (Ethyl Mercaptan)

  • Structure : Simple aliphatic thiol (CH₃CH₂SH) .
  • Properties : Volatile, pungent odor; used in gas odorants.

Data Table: Functional Group Comparison

Compound Functional Group Reactivity Bioactivity/Application Reference
6-Methoxy-3-pyridazinyl hydrosulfide -SH Nucleophilic, redox Hypothesized H₂S donor Inferred
Sulfamethoxypyridazine -SO₂NH₂ H-bonding Antibacterial
Pyridazine sulfonate (7a) -SO₃⁻ Electrophilic Prodrug/conjugate intermediate
Sodium Hydrosulfide HS⁻ Ionic, corrosive Reagent, H₂S source
Ethanethiol -SH Volatile Gas odorant

Q & A

Q. How does the compound’s reactivity compare to sodium hydrosulfide in cross-coupling reactions?

  • Methodological Answer :
  • 6-Methoxy-3-pyridazinyl hydrosulfide acts as a milder nucleophile due to electron-withdrawing pyridazinyl groups. Compare yields in Pd-catalyzed C-S bond formations vs. NaHS .

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